4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline
CAS No.:
Cat. No.: VC13656255
Molecular Formula: C20H20ClNO2
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20ClNO2 |
|---|---|
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | 4-(2-chloroethoxy)-2-(4-propoxyphenyl)quinoline |
| Standard InChI | InChI=1S/C20H20ClNO2/c1-2-12-23-16-9-7-15(8-10-16)19-14-20(24-13-11-21)17-5-3-4-6-18(17)22-19/h3-10,14H,2,11-13H2,1H3 |
| Standard InChI Key | YBDRBYJEOKJUNM-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCCCl |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCCCl |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Substituents
The quinoline core consists of a benzene ring fused to a pyridine ring, providing a planar, aromatic system conducive to π-π interactions and metal coordination . At the 4-position, a 2-chloroethoxy group (-O-CH₂-CH₂-Cl) introduces electrophilic reactivity, while the 2-position features a 4-propoxyphenyl group (-O-C₃H₇-Ph), which enhances lipophilicity and steric bulk . These substituents influence the compound’s solubility, stability, and interaction with biological targets.
Stereoelectronic Effects
The electron-withdrawing chlorine atom in the chloroethoxy group polarizes the adjacent ether oxygen, facilitating nucleophilic substitution reactions (e.g., SN2 mechanisms). Conversely, the propoxyphenyl group’s ether linkage is less reactive under physiological conditions, favoring hydrophobic interactions with proteins or lipid membranes .
Synthesis and Reaction Pathways
Key Synthetic Strategies
Synthesis of 4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline typically involves cyclization of precursor aryl malonic acid amide esters using polyphosphoric acid (PPA), as demonstrated in analogous quinoline syntheses . For example, EP0335046B1 describes a one-step cyclization method for 2,4-dihydroxyquinoline derivatives, achieving yields >90% under optimized conditions (130°C, 2 hours) . Adapting this protocol, the target compound could be synthesized via:
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Esterification: Coupling malonic acid with aniline derivatives to form aryl malonic acid amide esters.
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Cyclization: Using PPA to induce ring closure, forming the quinoline core .
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Functionalization: Introducing the chloroethoxy and propoxyphenyl groups via nucleophilic aromatic substitution or Ullmann coupling .
Reaction Optimization
Critical parameters include temperature (100–150°C), solvent selection (carboxylic acids for solubility), and PPA stoichiometry . Excessive PPA may degrade sensitive substituents, while insufficient acid can lead to incomplete cyclization .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic aryl groups but is soluble in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies indicate susceptibility to hydrolysis under strong acidic or basic conditions, particularly at the chloroethoxy group.
Thermal Behavior
Differential scanning calorimetry (DSC) data for similar quinolines reveal melting points between 180–220°C, suggesting moderate thermal stability.
Biological Activity and Applications
Antibacterial Efflux Pump Inhibition
Quinoline derivatives, including 2-phenyl-4-hydroxyquinolines, have demonstrated potent inhibition of the Staphylococcus aureus NorA efflux pump, reversing resistance to ciprofloxacin and ethidium bromide . Compound 28f (a structural analog) restored ciprofloxacin’s minimum inhibitory concentration (MIC) from 128 µg/mL to 2 µg/mL against S. aureus SA-1199B . The chloroethoxy and propoxyphenyl groups in 4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline may enhance membrane permeability and target binding, warranting further investigation .
DNA Interaction Mechanisms
Preliminary studies suggest quinoline derivatives intercalate into DNA, disrupting replication and transcription. Molecular docking simulations predict strong binding to DNA topoisomerase II, a target in anticancer therapy.
Comparative Analysis with Analogous Compounds
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